4-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
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Description
4-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a chemical compound with a wide range of potential applications in various fields of research and industry. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can be synthesized through direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular formula of this compound is C20H24N2O4S. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The molecular weight of this compound is 388.48. Further physical and chemical properties are not available in the current literature.Future Directions
Given the wide range of potential applications of benzamides in various fields of research and industry , there is a significant scope for further exploration and development of compounds like 4-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide. Future research could focus on its potential applications, synthesis optimization, and detailed safety analysis.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets, such as enzymes and receptors, leading to changes in cellular functions .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular functions . For instance, some compounds can inhibit or activate enzymes, modulate receptor activity, or interfere with signal transduction pathways .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
These properties are crucial for determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Similar compounds have been shown to have various effects on cells, such as inducing or inhibiting apoptosis, modulating cell proliferation, or altering cellular metabolism .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
4-methoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-5-11-19(12-6-15)27(24,25)22-13-3-4-17(22)14-21-20(23)16-7-9-18(26-2)10-8-16/h5-12,17H,3-4,13-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZMOSPFADMGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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